molecular formula C9H9Br2NO B13145847 (R)-5,7-Dibromochroman-4-amine

(R)-5,7-Dibromochroman-4-amine

Cat. No.: B13145847
M. Wt: 306.98 g/mol
InChI Key: CAOLVCMMOQJLSX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5,7-Dibromochroman-4-amine is a chiral organic compound that belongs to the class of chroman derivatives. This compound is characterized by the presence of two bromine atoms at the 5th and 7th positions of the chroman ring and an amine group at the 4th position. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,7-Dibromochroman-4-amine typically involves the bromination of a chroman derivative followed by the introduction of the amine group. One common method starts with the bromination of chroman-4-one to yield 5,7-dibromochroman-4-one. This intermediate is then subjected to reductive amination using an appropriate amine source under catalytic hydrogenation conditions to obtain ®-5,7-Dibromochroman-4-amine.

Industrial Production Methods

Industrial production of ®-5,7-Dibromochroman-4-amine may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-5,7-Dibromochroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromine atoms can be reduced to hydrogen, yielding the corresponding de-brominated chroman-4-amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or Grignard reagents.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, de-brominated chroman-4-amine, and various substituted chroman derivatives.

Scientific Research Applications

®-5,7-Dibromochroman-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5,7-Dibromochroman-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the bromine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-5,7-Difluorochroman-4-amine
  • ®-5,7-Dichlorochroman-4-amine
  • ®-5,7-Diiodochroman-4-amine

Uniqueness

®-5,7-Dibromochroman-4-amine is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its fluorinated, chlorinated, or iodinated analogs. The bromine atoms also influence the compound’s physical properties, such as solubility and melting point.

Properties

Molecular Formula

C9H9Br2NO

Molecular Weight

306.98 g/mol

IUPAC Name

(4R)-5,7-dibromo-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9Br2NO/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7H,1-2,12H2/t7-/m1/s1

InChI Key

CAOLVCMMOQJLSX-SSDOTTSWSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C(=CC(=C2)Br)Br

Canonical SMILES

C1COC2=C(C1N)C(=CC(=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.